2-Mercaptopyridine
Overview
Description
2-Mercaptopyridine is an organosulfur compound with the formula HSC5H4N . This yellow crystalline solid is a derivative of pyridine . The compound and its derivatives serve primarily as acylating agents . A few of 2-Mercaptopyridine’s other uses include serving as a protecting group for amines and imides as well as forming a selective reducing agent .
Synthesis Analysis
2-Mercaptopyridine was originally synthesized in 1931 by heating 2-chloropyridine with calcium hydrogen sulfide . A more convenient route to 2-Mercaptopyridine is the reaction of 2-chloropyridine and thiourea in ethanol and aqueous ammonia . It can also be generated from precursors lacking preformed pyridine rings .Molecular Structure Analysis
Similar in nature to 2-hydroxypyridine, 2-Mercaptopyridine converts to the thione (or more accurately thioamide) tautomer . The preferred form is dependent on temperature, concentration, and solvent . The thione is favored at lower temperatures, lower concentrations, and in less polar solvents .Chemical Reactions Analysis
2-Mercaptopyridine oxidizes to 2,2’-dipyridyl disulfide . As amines are good catalysts for the oxidation of thiols to disulfides, this process is autocatalytic . 2-Mercaptopyridine can also be prepared by hydride reduction of 2,2’-dipyridyl disulfide .Physical And Chemical Properties Analysis
2-Mercaptopyridine is a yellow crystalline solid . Its molar mass is 111.16 g·mol−1 . It has a melting point of 128 to 130 °C (262 to 266 °F; 401 to 403 K) . Its solubility in water is 50 g/L .Scientific Research Applications
Peptide Synthesis
2-Mercaptopyridine has been utilized in peptide synthesis, particularly in the cleavage of amino-protecting groups. It offers selective, mild, and efficient cleavage capabilities, as demonstrated in the synthesis of the tetrapeptide Thr-Lys-Leu-Arg. This highlights its potential use in automated peptide synthesis and polymeric reagents approach (Stern, Warshawsky, & Fridkin, 2009).
Sensor Development
2-Mercaptopyridine, when intercalated in Na+−montmorillonite, forms compounds with functional properties derived from the mercapto group. This has implications in the development of amperometric sensors, where the molecular arrangement in the interlayer space of the compound is crucial (Colilla, Darder, Aranda, & Ruiz-Hitzky, 2005).
Molecular Structure Studies
Investigations into the molecular structures and protonation states of 2-Mercaptopyridine in aqueous solutions have been conducted. Such studies are significant for understanding proton-transfer mechanisms in tautomerisms, which are fundamental in many biological and chemical processes (Eckert et al., 2016).
Chemical Oxidation and Dimerization
The reaction of 2-mercaptopyridine with diiodine can lead to oxidation and dimerization, forming complex compounds. This reaction has implications for understanding the mechanism of action of antithyroid drugs (Antoniadis et al., 2004).
Surface-enhanced Raman Spectroscopy
2-Mercaptopyridine has been studied for its electrochemical behavior on silver electrodes using Surface-enhanced Raman Spectroscopy (SERS). This research aids in understanding molecular adsorption and orientation, which is essential for applications in spectroscopy and material sciences (Zhang Zong-rang, 2008).
Synthesis of Aminopyridines
Alkylation of 2-mercaptopyridine has been used to create precursors for 2-aminopyridines, demonstrating its role in synthesizing important chemical compounds (Poola, Choung, & Nantz, 2008).
Electrocatalysis
Investigations into the adsorption of 2-mercaptopyridine on silver surfaces have been carried out using SERS spectroscopy. This research is vital for developing electrocatalytic and sensor applications (Do et al., 2012).
Polymer Electrolyte Enhancement
2-Mercaptopyridine-doped polyvinylidene fluoride has been studied for its impact on the ionic conductivity of polymer electrolytes in dye-sensitized solar cells. This demonstrates its potential for improving the efficiency of solar cells and other electronic devices (Senthil, Theerthagiri, & Madhavan, 2014).
Safety And Hazards
2-Mercaptopyridine causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash off immediately with plenty of water .
properties
IUPAC Name |
1H-pyridine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMDPDGBKYUEMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062568 | |
Record name | 2-Mercaptopyridine | |
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Molecular Weight |
111.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Solid with a stench; [Alfa Aesar MSDS] | |
Record name | 2-Mercaptopyridine | |
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Vapor Pressure |
0.00863 [mmHg] | |
Record name | 2-Mercaptopyridine | |
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Product Name |
2-Mercaptopyridine | |
CAS RN |
73018-10-7, 2637-34-5, 29468-20-0 | |
Record name | 2-Pyridinethiol | |
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Record name | 2-Thiopyridine | |
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Record name | 2(1H)-Pyridinethione | |
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Record name | Pyridine-2-thiol | |
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Record name | 2-MERCAPTOPYRIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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